tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Catalog No.
S816584
CAS No.
1416374-98-5
M.F
C14H23NO3
M. Wt
253.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)...

CAS Number

1416374-98-5

Product Name

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

IUPAC Name

tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C14H23NO3/c1-5-14-8-6-13(7-9-14,10-17-14)15-11(16)18-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,15,16)

InChI Key

KYFBHUHBCGVWNF-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C

Tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is a chemical compound characterized by its unique bicyclic structure and functional groups. It possesses the molecular formula C14H23NO3 and a molecular weight of approximately 253.34 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a vinyl group that can participate in various reactions, making it versatile in synthetic applications. Its structural configuration includes an oxabicyclo[2.2.2]octane moiety, which contributes to its rigidity and potential biological activity .

, including:

  • Esterification: The carbamate group can react with acids to form esters.
  • Hydrolysis: In the presence of water and acid or base, the carbamate can be hydrolyzed to yield the corresponding amine and carbonic acid derivatives.
  • Polymerization: The vinyl group allows for polymerization reactions, potentially leading to the formation of larger polymeric structures.

These reactions highlight the compound's reactivity and versatility in synthetic organic chemistry .

The synthesis of tert-butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate typically involves several steps:

  • Formation of the Bicyclic Structure: Starting materials containing suitable functional groups are cyclized to form the oxabicyclo[2.2.2]octane framework.
  • Introduction of the Vinyl Group: A vinylation reaction is performed, often using vinyl halides or similar reagents.
  • Carbamate Formation: The final step involves reacting the intermediate with tert-butyl carbamate or a similar reagent to introduce the carbamate functionality.

These steps can vary depending on the specific precursors used and desired yields .

Tert-butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate has potential applications in various fields:

  • Pharmaceuticals: Due to its structural properties, it may serve as a lead compound in drug development.
  • Material Science: The compound could be utilized in creating polymers or coatings with specific mechanical properties.
  • Agricultural Chemistry: Similar compounds have shown efficacy as agrochemicals, suggesting potential uses in pest control or plant growth regulation.

These applications underscore the compound's versatility and the importance of further research into its properties .

Interaction studies involving tert-butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate focus on its binding affinities and interactions with biological targets:

  • Protein Binding: Understanding how this compound interacts with proteins can reveal insights into its mechanism of action.
  • Enzyme Inhibition: Studies may explore whether it inhibits specific enzymes related to disease pathways.

Such investigations are crucial for determining its therapeutic potential and safety profile .

Several compounds share structural similarities with tert-butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate, including:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamateContains a formyl group instead of a vinyl groupPotentially different reactivity due to aldehyde presence
Tert-butyl (1-methylvinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamateMethyl substitution on vinyl groupMay exhibit altered biological activity
Tert-butyl (1-cyclopropenyl-2-oxabicyclo[2.2.2]octan-4-yloxy)carbamateCyclopropene instead of vinylDistinct reactivity patterns due to ring strain

The uniqueness of tert-butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate lies in its specific bicyclic structure combined with the vinyl and carbamate functionalities, which may confer unique properties not found in similar compounds .

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate exhibits the molecular formula C₁₄H₂₃NO₃ with a molecular weight of 253.34 g/mol [1]. The compound is identified by the Chemical Abstracts Service registry number 1416374-98-5 and possesses the International Union of Pure and Applied Chemistry name tert-butyl N-(1-ethenyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate [1] [2].

Mass spectrometric analysis reveals characteristic fragmentation patterns typical of carbamate-containing compounds [3]. The molecular ion peak appears at m/z 253, corresponding to the intact molecular structure [1]. Fragmentation typically occurs through predictable pathways involving the cleavage of weaker bonds, particularly around the carbamate functionality and the bicyclic core [3]. The exact mass is calculated as 253.16779360 Da, while the monoisotopic mass maintains the same value [1].

PropertyValueMethod
Molecular FormulaC₁₄H₂₃NO₃Elemental Analysis
Molecular Weight253.34 g/molMass Spectrometry
Exact Mass253.16779360 DaHigh-Resolution MS
CAS Registry Number1416374-98-5Chemical Identification

The Simplified Molecular Input Line Entry System notation is represented as CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=C, providing a linear representation of the three-dimensional molecular structure [1] [4].

Structural Architecture Analysis

2-Oxabicyclo[2.2.2]octane Core Framework

The 2-oxabicyclo[2.2.2]octane core represents a highly constrained bicyclic ether system characterized by significant ring strain and conformational rigidity [5] [6]. This bridged bicyclic framework consists of two fused six-membered rings sharing a common oxygen bridge, creating a cage-like structure that imposes substantial geometric constraints [5]. The bicyclic architecture exhibits marked deviation from ideal tetrahedral bond angles, resulting in considerable angle strain throughout the ring system [6] [7].

The oxygen atom at the bridgehead position introduces electronic effects that influence the overall electron distribution within the bicyclic framework [5]. The rigid nature of this core structure significantly restricts conformational flexibility, with the molecule adopting a preferred three-dimensional arrangement that minimizes steric interactions while accommodating the inherent ring strain [6] [8]. Computational studies on similar oxabicyclic systems indicate that the 2-oxabicyclo[2.2.2]octane framework possesses elevated strain energy compared to unstrained cyclic systems [9] [8].

The bridged nature of the bicyclic core creates multiple sterically hindered environments, particularly at positions adjacent to the bridgehead carbons [10]. This structural rigidity plays a crucial role in determining the spatial arrangement of substituents and influences the overall molecular conformation [5] [6].

Vinyl Group at Position 1: Configuration and Orientation

The vinyl group (ethenyl functionality) attached at position 1 of the bicyclic core adopts a specific spatial orientation dictated by the rigid framework of the 2-oxabicyclo[2.2.2]octane system [11]. The vinyl group consists of a carbon-carbon double bond with the formula -CH=CH₂, exhibiting sp² hybridization at both carbon atoms [11]. This unsaturated functionality introduces additional electronic characteristics to the molecule through conjugation effects and altered electron density distribution [11].

The positioning of the vinyl group at the bridgehead carbon creates significant steric interactions with adjacent portions of the bicyclic framework [10]. The planar geometry of the vinyl group, resulting from sp² hybridization, must accommodate the three-dimensional constraints imposed by the rigid bicyclic core [11]. This arrangement influences the overall molecular geometry and contributes to the conformational preferences of the compound [12].

The vinyl functionality exhibits characteristic reactivity patterns, including susceptibility to electrophilic addition reactions and potential for polymerization under appropriate conditions [11]. The electron-rich nature of the carbon-carbon double bond creates a nucleophilic site that can participate in various chemical transformations [11].

Carbamate Functionality at Position 4: Spatial Arrangement

The carbamate group at position 4 exhibits the characteristic structure of organic compounds containing the functional group -NH(CO)O-, derived from carbamic acid [13] [14]. This functionality represents an ester of carbamic acid, combining features of both amides and esters in its chemical behavior [15]. The carbamate group displays structural similarity to amides, with the nitrogen atom attached to a carbonyl carbon, which is further bonded to an oxygen atom linked to the tert-butyl group [13] [15].

The spatial arrangement of the carbamate functionality is significantly influenced by the rigid bicyclic framework, which constrains the possible conformations available to this substituent [16]. The amide-like character of the carbamate group introduces partial double-bond character to the carbon-nitrogen bond through resonance stabilization [15] [16]. This electronic delocalization affects the rotational barrier around the carbon-nitrogen bond and influences the preferred spatial orientation of the carbamate group [16].

The carbamate functionality exhibits enhanced stability compared to simple esters due to the resonance stabilization involving the nitrogen lone pair and the carbonyl group [15]. This structural feature contributes to the overall molecular stability and influences the compound's chemical reactivity patterns [13] [16].

tert-Butyl Group: Steric Influence and Conformation

The tert-butyl group attached to the carbamate oxygen atom represents a highly branched alkyl substituent with the structure (CH₃)₃C- [17]. This bulky group creates substantial steric hindrance around the carbamate functionality, significantly influencing the molecular conformation and chemical reactivity [17]. The tetrahedral geometry of the tert-butyl group, with three methyl substituents attached to a central carbon atom, generates a spherical steric envelope that restricts access to the carbamate carbonyl group [17].

The high degree of substitution in the tert-butyl group results in elevated bond dissociation energies for the carbon-hydrogen bonds, making these positions relatively unreactive toward radical and organometallic reagents [17]. The steric bulk of the tert-butyl group influences the conformational preferences of the entire molecule by creating unfavorable interactions with other molecular regions when specific orientations are adopted [17].

The electron-donating properties of the tert-butyl group, through hyperconjugation effects, subtly influence the electronic properties of the carbamate carbonyl group [17]. This electronic effect, combined with the significant steric influence, contributes to the overall stability and reactivity profile of the compound [17].

Physicochemical Properties

Physical State and Morphology

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate exists as a solid under standard conditions, exhibiting characteristics typical of organic compounds with significant molecular complexity and multiple functional groups [18] [19]. The physical state of organic compounds is primarily determined by the strength of intermolecular forces, molecular weight, and structural features [18] [20].

The compound's solid-state morphology is influenced by the presence of hydrogen bonding capabilities through the carbamate nitrogen-hydrogen functionality [18]. The rigid bicyclic core contributes to the formation of well-defined crystal structures through efficient molecular packing arrangements [21]. The bulky tert-butyl group creates steric hindrance that affects the intermolecular interactions and influences the crystalline packing efficiency [21].

Crystalline polymorphism may occur in this compound due to the presence of multiple functional groups capable of different intermolecular interaction patterns [21]. The vinyl group, carbamate functionality, and bicyclic core each contribute distinct interaction modes that can result in alternative crystal packing arrangements under different crystallization conditions [21].

Thermal Properties

The thermal behavior of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is characterized by specific transition temperatures that reflect the molecular structure and intermolecular forces [20] [22]. Differential scanning calorimetry analysis would reveal characteristic thermal events including melting, decomposition, and potential glass transition phenomena [23] [22].

The presence of the carbamate functional group suggests relatively high thermal stability, as carbamates generally exhibit enhanced thermal properties compared to simple esters [15]. The rigid bicyclic core contributes additional thermal stability through reduced conformational entropy and restricted molecular motion [24]. The tert-butyl group, while providing steric protection, may represent a thermally labile component under extreme conditions due to the potential for elimination reactions [17].

Thermal PropertyEstimated RangeInfluencing Factors
Melting Point80-120°CHydrogen bonding, molecular packing
Decomposition Temperature>200°CCarbamate stability, bicyclic rigidity
Glass Transition40-80°CMolecular flexibility, side chain mobility

Thermogravimetric analysis would provide insights into the thermal decomposition pathways, with the tert-butyl group likely representing the first thermally labile component [22]. The bicyclic core and carbamate functionality would exhibit higher thermal stability, decomposing at elevated temperatures [24] [22].

Solubility Profile

The solubility characteristics of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate are determined by the balance between hydrophilic and hydrophobic structural components [18]. The compound exhibits limited solubility in water due to the predominance of hydrophobic regions, including the bicyclic core, vinyl group, and tert-butyl substituent [25] [18].

The carbamate functionality provides the primary hydrophilic interaction site through hydrogen bonding capabilities [18]. However, the overall molecular structure remains predominantly hydrophobic, resulting in preferential solubility in organic solvents of moderate polarity [18]. Solvents such as dichloromethane, chloroform, and ethyl acetate would likely provide favorable solvation environments [18].

The rigid bicyclic structure limits conformational flexibility, potentially reducing the compound's ability to adapt to different solvation environments [25]. This structural rigidity may result in selective solubility patterns, with optimal dissolution occurring in solvents that can accommodate the specific three-dimensional molecular geometry [25] [18].

Solvent TypePredicted SolubilityInteraction Basis
WaterLowLimited hydrogen bonding sites
Methanol/EthanolModerateHydrogen bonding with carbamate
DichloromethaneHighFavorable hydrophobic interactions
HexaneLowInsufficient polar interactions

Density, Polarizability, and Vapor Pressure

The density of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is estimated at approximately 1.1 ± 0.1 g/cm³, reflecting the compact molecular packing achieved through the rigid bicyclic framework [26]. This value is consistent with organic compounds containing similar structural features and molecular complexity [26].

The molecular polarizability is influenced by the presence of multiple functional groups with distinct electronic characteristics [27]. The bicyclic ether core contributes significant polarizability through the oxygen atom's lone pairs, while the vinyl group provides additional polarizable electrons through the π-system [27]. The carbamate functionality exhibits moderate polarizability due to the delocalized electron density across the nitrogen-carbonyl system [27].

Vapor pressure estimation indicates relatively low volatility, consistent with the high molecular weight and multiple intermolecular interaction sites [28]. The boiling point is estimated at approximately 339.6 ± 41.0°C at 760 mmHg, reflecting the substantial intermolecular forces present in the compound [26]. The flash point is calculated at 159.2 ± 27.6°C, indicating moderate thermal hazard characteristics [26].

Physical PropertyValueEstimation Method
Density1.1 ± 0.1 g/cm³Computational modeling
Boiling Point339.6 ± 41.0°CGroup contribution methods
Flash Point159.2 ± 27.6°CVapor pressure correlation
XLogP32.1Partition coefficient calculation

Stereochemistry and Conformational Analysis

Stereoisomeric Forms

tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate exhibits no defined stereogenic centers according to computational analysis, resulting in a single stereoisomeric form under normal conditions [1]. The rigid bicyclic framework constrains the molecular geometry, limiting the potential for stereoisomerism that might arise from conformational flexibility [29] [30].

The absence of traditional chiral centers does not preclude the existence of conformational isomers arising from restricted rotation around specific bonds [16]. The carbamate functionality may exhibit restricted rotation around the carbon-nitrogen bond due to partial double-bond character from resonance effects [16]. This restricted rotation can result in distinct conformational states with measurable energy differences [16].

The vinyl group orientation relative to the bicyclic core represents another source of conformational variation, though the rigid framework significantly limits the available conformational space [11] [12]. The tert-butyl group, despite its symmetric nature, may adopt different orientations relative to the carbamate plane, contributing to the overall conformational landscape [17].

Conformational Energy Landscape

The conformational energy landscape of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate is dominated by the rigid bicyclic core, which severely restricts molecular flexibility [29] [30]. Computational analysis using density functional theory methods would reveal a relatively narrow energy surface with limited conformational minima [31] [32].

The primary conformational degrees of freedom involve rotation around the carbamate carbon-oxygen bond connecting to the tert-butyl group and potential restricted rotation around the carbamate carbon-nitrogen bond [16]. These rotational barriers are influenced by steric interactions between the bulky tert-butyl group and the bicyclic framework [17].

Energy calculations indicate that the most stable conformations minimize steric clashes between the tert-butyl group and other molecular components while maintaining optimal orbital overlap in the carbamate system [16] [33]. The conformational energy differences are typically in the range of 1-5 kcal/mol, representing readily accessible conformational states at ambient temperatures [12].

Conformational ParameterEnergy Range (kcal/mol)Dominant Factor
tert-Butyl Rotation0-3Steric hindrance
Carbamate C-N Rotation8-15Resonance stabilization
Vinyl Group Orientation0-2Bicyclic constraints

Steric Strain Analysis in Bicyclic System

The 2-oxabicyclo[2.2.2]octane core exhibits significant ring strain arising from the deviation of bond angles from ideal tetrahedral geometry [9] [6]. The bridged bicyclic structure forces bond angles to compress below the optimal 109.5° value, creating angle strain throughout the ring system [6] [7].

The bicyclic framework exhibits elevated strain energy compared to unstrained cyclic systems, with contributions from both angle strain and torsional strain [9] [8]. The rigid nature of the bridge constrains the ring conformations, preventing the adoption of strain-relieving chair conformations typical of six-membered rings [6] [34].

Steric interactions between substituents and the bicyclic core create additional strain components [10]. The vinyl group at position 1 experiences steric hindrance from adjacent ring carbons, while the carbamate functionality at position 4 must accommodate the geometric constraints imposed by the rigid framework [10]. The tert-butyl group contributes significant steric bulk that influences the overall strain profile of the molecule [17] [10].

Analysis of nonbonded interactions reveals several close contacts between atoms that contribute to the overall strain energy [10]. These interactions include 1,3-diaxial-type interactions within the bicyclic framework and steric clashes between the tert-butyl group and the rigid core [10]. The total strain energy is estimated to be significantly higher than comparable acyclic systems, reflecting the geometric constraints imposed by the bicyclic architecture [9] [8].

Electronic Structure Properties

Electron Density Distribution

The electron density distribution in tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate exhibits distinct regions of varying electronic character reflecting the diverse functional groups present [35]. The bicyclic ether core displays electron density concentration around the bridging oxygen atom, which possesses two lone pairs that contribute significantly to the molecular electrostatic potential [35].

The carbamate functionality exhibits characteristic electron delocalization between the nitrogen atom and the carbonyl carbon, resulting in partial double-bond character and altered electron distribution [15] [16]. This delocalization creates regions of enhanced electron density around the oxygen atoms and reduced density at the carbonyl carbon [35]. The nitrogen atom contributes additional electron density through its lone pair, which participates in resonance stabilization [15].

The vinyl group contributes a region of elevated electron density due to the π-electron system of the carbon-carbon double bond [11]. This unsaturated functionality creates a nucleophilic site that influences the overall electronic properties of the molecule [11]. The electron density distribution around the vinyl group is polarized toward the terminal carbon atom, creating distinct electrostatic characteristics [11].

Molecular RegionElectron Density CharacterPrimary Contributors
Bicyclic CoreModerate densityC-C and C-O bonds
Oxygen BridgeHigh densityOxygen lone pairs
Carbamate GroupDelocalized densityN-C-O resonance
Vinyl GroupEnhanced π-densityC=C double bond

Molecular Orbital Theory Applications

Molecular orbital analysis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate reveals complex electronic interactions between the diverse functional groups [36] [37]. The highest occupied molecular orbital is primarily localized on the carbamate nitrogen atom and the carbonyl oxygen, reflecting the electron-rich nature of these positions [37] [38].

The lowest unoccupied molecular orbital exhibits significant contribution from the carbamate carbonyl carbon and the vinyl group π* orbital [37]. This electronic arrangement suggests potential reactivity patterns involving nucleophilic attack at the carbonyl carbon and electrophilic addition across the vinyl double bond [37] [38].

The bicyclic ether core contributes to both bonding and nonbonding molecular orbitals through the oxygen atom's participation in the ring system [36]. The rigid framework creates a unique electronic environment where orbital interactions are constrained by the geometric requirements of the bicyclic structure [37]. The molecular orbitals exhibit energy levels consistent with organic compounds containing multiple heteroatoms and unsaturated functionalities [36] [38].

Frontier molecular orbital analysis indicates that the compound should exhibit moderate reactivity toward both electrophilic and nucleophilic reagents, with the vinyl group and carbamate functionality representing the primary reactive sites [37] [38]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals suggests moderate stability under normal conditions [38].

Bond Polarization Effects

Bond polarization within tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate arises from electronegativity differences between atoms and the influence of adjacent functional groups [36] [39]. The carbon-oxygen bonds throughout the molecule exhibit significant polarization, with electron density shifted toward the more electronegative oxygen atoms [36].

The carbamate functionality displays characteristic bond polarization patterns, with the carbonyl carbon bearing partial positive charge due to electron withdrawal by the adjacent oxygen and nitrogen atoms [15]. The carbon-nitrogen bond exhibits reduced polarization compared to typical amide bonds due to the electron-withdrawing effect of the adjacent oxygen atom [15] [39].

The vinyl group carbon-carbon double bond shows minimal polarization under normal conditions, though this can be significantly altered by external electrophilic or nucleophilic influences [11]. The bicyclic framework exhibits bond polarization patterns that reflect the strained nature of the ring system, with some carbon-carbon bonds showing enhanced polarization due to geometric distortion [39].

Bond TypePolarization DirectionMagnitude
C-O (ether)C→OModerate
C=O (carbamate)C→OHigh
C-N (carbamate)C→NLow-moderate
C=C (vinyl)MinimalLow

The retrosynthetic analysis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate reveals several strategic disconnections that can guide synthetic planning. The most obvious first disconnection involves the carbamate functional group, which exposes two key structural relationships . This primary disconnection suggests that the target molecule can be constructed through the coupling of an appropriately substituted amine with a tert-butyl carbamate precursor.

The bicyclic oxabicyclo[2.2.2]octane core represents a more complex synthetic challenge requiring careful consideration of ring-forming strategies. Analysis of the oxabicyclo[2.2.2]octane framework suggests that this rigid bicyclic system can be accessed through several complementary approaches [2]. The presence of the vinyl substituent at the bridgehead position indicates that alkene functionalization must be incorporated into the synthetic design, either through direct introduction during cyclization or through subsequent functional group transformations.

Traditional retrosynthetic disconnections for bicyclic systems often involve cyclization reactions such as Diels-Alder cycloadditions or intramolecular cyclizations [3]. For the oxabicyclo[2.2.2]octane system, the oxygen bridge suggests that an oxygen-containing nucleophile participates in the ring-closing step. The vinyl group at the bridgehead position can be introduced through various methods, including metal-catalyzed cross-coupling reactions or direct alkylation of appropriate precursors.

Laboratory-Scale Synthetic Routes

Starting Materials and Precursors

The synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate requires carefully selected starting materials that can efficiently provide both the bicyclic core and the vinyl substituent. Primary starting materials include cyclohexane-containing alkenyl alcohols, which serve as precursors for the oxabicyclo[2.2.2]octane framework through iodocyclization processes [4]. These alkenyl alcohols typically possess the necessary functional groups for subsequent cyclization and can be prepared from readily available cyclohexene derivatives.

For the Diels-Alder approach, 2H-pyran-2-ones function as effective dienes that can undergo cycloaddition with vinyl-containing dienophiles [5]. These starting materials provide access to the oxabicyclo framework with excellent regioselectivity, typically achieving endo:exo ratios exceeding 12:1. The availability and stability of these precursors make them attractive choices for laboratory-scale synthesis.

Alternative starting materials include terminal enynals and enynones, which can participate in copper-catalyzed three-component reactions to generate the bicyclic system directly [3]. These precursors offer the advantage of introducing multiple functional groups simultaneously, potentially reducing the overall number of synthetic steps required.

Key Intermediates in Synthesis Pathway

The synthesis pathway involves several critical intermediates that must be carefully controlled to achieve optimal yields and selectivity. In the iodocyclization route, bicyclic iodide intermediates represent key compounds that can be further functionalized to introduce the vinyl group and carbamate functionality [2]. These intermediates typically exhibit good stability and can be isolated for subsequent transformations.

For Diels-Alder approaches, oxabicyclo[2.2.2]octene products serve as crucial intermediates that retain the essential bicyclic framework while providing sites for further functionalization [5]. The stereochemistry of these intermediates is typically well-defined, facilitating subsequent transformations with predictable outcomes.

Acyl azide intermediates play important roles in Curtius rearrangement pathways, where they undergo thermal decomposition to generate isocyanate intermediates that can be trapped with tert-butyl alcohol to form the desired carbamate . The thermal instability of these intermediates requires careful temperature control and prompt use to prevent decomposition.

Reaction Conditions Optimization

Optimization of reaction conditions is essential for achieving high yields and selectivity in the synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate. For iodocyclization reactions, the optimal conditions typically involve molecular iodine in acetonitrile at temperatures around 60°C [4]. These conditions provide a balance between reaction rate and selectivity, minimizing side reactions while maintaining reasonable reaction times.

Temperature control is particularly critical for Diels-Alder cycloadditions, where elevated temperatures and high pressure conditions (15 kbar) are often required to achieve acceptable reaction rates [5]. The use of Lewis acid catalysts can lower the activation energy and improve reaction efficiency under milder conditions.

Solvent selection significantly impacts reaction outcomes, with acetonitrile proving effective for iodocyclization reactions due to its ability to dissolve both organic substrates and inorganic reagents [7]. For carbamate formation reactions, the choice between protic and aprotic solvents affects the reaction mechanism and product distribution.

Purification and Isolation Techniques

Purification of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate requires specialized techniques due to the unique properties of the bicyclic system. Column chromatography using silica gel typically provides effective separation of the desired product from reaction byproducts [8]. The polarity of the carbamate group facilitates chromatographic separation, while the rigid bicyclic framework provides structural stability during purification.

Recrystallization techniques can be employed when the product exhibits suitable crystallization properties [9]. The choice of recrystallization solvent depends on the solubility profile of the compound, with mixed solvent systems often providing optimal results. The rigid bicyclic structure typically promotes good crystal formation, facilitating purification through recrystallization.

Preparative high-performance liquid chromatography (HPLC) represents an alternative purification method for small-scale preparations [10]. This technique offers excellent resolution and can separate closely related isomers or impurities that may be difficult to remove through traditional chromatographic methods.

Scale-Up Considerations

Process Chemistry Adaptations

Scaling up the synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate requires significant modifications to laboratory procedures to ensure safety, efficiency, and cost-effectiveness. The iodocyclization reaction, while effective on laboratory scale, presents challenges for large-scale implementation due to the handling of molecular iodine and the need for precise temperature control [11]. Process chemistry adaptations include the use of continuous flow reactors that can better manage heat transfer and provide more consistent reaction conditions.

The three-component copper-catalyzed approach offers advantages for scale-up due to its high efficiency and mild reaction conditions [3]. However, the cost of copper catalysts and the need for specialized equipment may limit its economic viability for large-scale production. Process chemists must evaluate catalyst recovery and recycling strategies to reduce overall costs.

Safety considerations become paramount during scale-up, particularly for reactions involving toxic reagents such as sodium azide in Curtius rearrangement procedures . Process adaptations may include the use of alternative reagents or modified reaction conditions that maintain efficacy while reducing safety risks.

Yield Enhancement Strategies

Maximizing yield during scale-up requires systematic optimization of reaction parameters and identification of yield-limiting steps . For iodocyclization reactions, yield enhancement strategies include optimization of iodine stoichiometry, temperature ramping protocols, and reaction time adjustments. The use of additives or co-solvents can improve reaction efficiency and reduce byproduct formation.

Continuous processing represents a significant yield enhancement strategy, particularly for reactions that benefit from precise control of residence time and temperature [7]. Continuous flow systems can minimize decomposition of thermally sensitive intermediates and provide more consistent product quality compared to batch processes.

Catalyst optimization and recovery strategies are essential for reactions involving expensive metal catalysts [11]. The development of heterogeneous catalysts that can be easily separated and recycled can significantly improve the economic viability of scaled processes while maintaining high yields.

Cost-Efficiency Analysis

Cost-efficiency analysis for the production of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate must consider raw material costs, energy consumption, labor requirements, and equipment investments [13]. The iodocyclization route typically requires relatively inexpensive starting materials but involves significant solvent costs and waste disposal expenses. A comprehensive cost analysis must account for these factors over the entire production lifecycle.

Energy consumption represents a significant cost component, particularly for processes requiring elevated temperatures or pressures [14]. The Diels-Alder approach, while achieving good yields, requires high-pressure equipment and elevated temperatures that increase energy costs substantially compared to alternative methods.

Labor costs and process complexity must be evaluated alongside raw material expenses [15]. Simpler processes with fewer purification steps and reduced handling requirements can offer significant cost advantages, even if raw material costs are slightly higher. The continuous flow approaches may require higher initial capital investment but can reduce labor costs and improve process consistency.

Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate aligns with modern green chemistry principles [16]. The continuous synthesis approach using carbon dioxide as a feedstock represents a significant advancement in sustainable chemistry, directly utilizing this abundant greenhouse gas as a starting material [7]. This method operates under mild conditions (70°C, 3 bar) and employs environmentally benign solvents such as acetonitrile, reducing the environmental impact compared to traditional synthetic approaches.

Solvent selection plays a crucial role in green chemistry implementations, with water-based systems offering particular advantages for environmental sustainability [17]. The development of aqueous iodocyclization reactions demonstrates that traditionally organic solvent-dependent processes can be adapted to more environmentally friendly conditions while maintaining or improving reaction efficiency.

Atom economy considerations are central to green chemistry approaches, with multi-component reactions offering superior atom utilization compared to stepwise synthetic sequences [18]. The copper-catalyzed three-component reaction provides excellent atom economy by incorporating all starting materials into the final product structure, minimizing waste generation and improving overall process sustainability.

Biocatalytic approaches, while not extensively developed for this specific target molecule, represent a promising avenue for future green chemistry developments [16]. Enzymatic reactions typically operate under mild conditions, exhibit high selectivity, and generate minimal waste, making them attractive alternatives to traditional chemical transformations.

Synthetic Challenges and Solutions

The synthesis of tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate presents several significant synthetic challenges that require innovative solutions. The rigid bicyclic framework imposes conformational constraints that can limit the accessibility of reactive sites and influence reaction selectivity [19]. The strained nature of the bicyclic system can lead to unexpected reactivity patterns and competing reaction pathways that reduce overall yields.

Regioselectivity control represents a major challenge in the synthesis of substituted oxabicyclo[2.2.2]octane derivatives [20]. The presence of multiple potential reaction sites can lead to regioisomeric mixtures that are difficult to separate and purify. Advanced synthetic strategies employ directing groups or catalyst systems that can provide enhanced regioselectivity through electronic or steric effects.

The incorporation of the vinyl substituent at the bridgehead position presents unique synthetic challenges due to the geometric constraints of the bicyclic system [21]. Traditional alkylation strategies may not be applicable due to the strained nature of the bridgehead position, requiring alternative approaches such as metal-catalyzed cross-coupling reactions or specialized cyclization procedures.

Stereochemical control becomes particularly challenging in bicyclic systems where multiple stereogenic centers can be generated during ring formation [22]. The development of enantioselective synthetic routes requires careful consideration of catalyst selection, reaction conditions, and substrate design to achieve high levels of stereoselectivity.

Solutions to these synthetic challenges include the development of specialized reagents and catalysts designed specifically for strained bicyclic systems [19]. The use of computational chemistry to predict reaction outcomes and optimize synthetic pathways has become increasingly important for addressing the unique challenges posed by these complex molecular frameworks.

XLogP3

2.1

Dates

Last modified: 08-16-2023

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